N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide
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Overview
Description
N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a chlorine atom and a pyrrole ring attached to a carbohydrazide group. The presence of these functional groups makes it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate is then reacted with pyrrole-3-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and coordination complexes.
Mechanism of Action
The mechanism of action of N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-pyridazinyl)acetamide
- N-(6-Chloro-3-pyridazinyl)-4-nitrobenzamide
- Sulfachloropyridazine
Uniqueness
N’-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide is unique due to its combination of a pyridazine ring with a pyrrole ring and a carbohydrazide group. This structure provides a distinct set of chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
372198-50-0 |
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Molecular Formula |
C9H8ClN5O |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
N'-(6-chloropyridazin-3-yl)-1H-pyrrole-3-carbohydrazide |
InChI |
InChI=1S/C9H8ClN5O/c10-7-1-2-8(13-12-7)14-15-9(16)6-3-4-11-5-6/h1-5,11H,(H,13,14)(H,15,16) |
InChI Key |
UTFLLLGDOHUJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1NNC(=O)C2=CNC=C2)Cl |
Origin of Product |
United States |
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